molecular formula C12H6ClF3N2O2S B2819447 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid CAS No. 303149-99-7

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid

Cat. No.: B2819447
CAS No.: 303149-99-7
M. Wt: 334.7
InChI Key: VLGROHDCHOAOOQ-UHFFFAOYSA-N
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Description

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid (CAS 303149-99-7) is a sophisticated chemical intermediate designed for research and development, particularly in the agrochemical and pharmaceutical industries. This compound, with the molecular formula C12H6ClF3N2O2S and a molecular weight of 334.70 g/mol, belongs to the class of trifluoromethylpyridine (TFMP) derivatives . The strategic incorporation of both a trifluoromethyl group and a chloro atom on the pyridine ring, linked via a sulfanyl bridge to a nicotinic acid moiety, imparts unique physicochemical properties that are highly valuable in modern chemical discovery . The presence of the fluorine atom and the carbon-containing pyridine ring is known to bestow distinctive characteristics, such as enhanced metabolic stability, improved lipid solubility, and stronger binding affinity to biological targets, making TFMP derivatives key structural motifs in active ingredients . In agrochemical research, TFMP-based compounds are foundational for developing innovative pesticides, herbicides, and fungicides . In the pharmaceutical sphere, the nicotinic acid component links this compound to a vital biological pathway; nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme critical for cellular metabolism, DNA repair, and cell signaling . This makes it a candidate for research into metabolic disorders and other therapeutic areas. The compound is intended for use in chemical synthesis and biological evaluation as a key building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O2S/c13-8-4-6(12(14,15)16)5-18-10(8)21-9-7(11(19)20)2-1-3-17-9/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGROHDCHOAOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid” is currently unknown due to the lack of specific information. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets. .

Biological Activity

2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is a bioactive compound with significant potential in pharmacology and medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula: C8H7ClF3N3OS
  • Molecular Weight: 285.68 g/mol
  • CAS Number: 338422-76-7

Biological Activity Overview

The biological activities of this compound have been investigated primarily for its antimicrobial properties, with emerging interest in its anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.25 - 125

These findings suggest that the compound has bactericidal properties, inhibiting protein synthesis and nucleic acid production, which are critical for bacterial growth and replication .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity. Notably, it has been tested against Candida species with varying degrees of effectiveness:

Fungal Strain MIC (μg/mL)
Candida albicans31.25
Aspergillus niger>125

These results indicate moderate antifungal potential, warranting further investigation into its mechanism of action against fungal pathogens .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyridine derivatives, including this compound, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent for biofilm-associated infections .
  • Anticancer Properties : Preliminary studies have indicated that nicotinic acid derivatives can induce apoptosis in cancer cell lines. The specific mechanism involves the activation of certain apoptotic pathways, which may be enhanced by the introduction of the sulfanyl group from this compound .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can disrupt bacterial membrane integrity, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.

Scientific Research Applications

Agrochemical Applications

The compound is recognized for its role in the development of agrochemical products. Trifluoromethylpyridine derivatives, including this compound, have been extensively used to enhance crop protection against pests.

Crop Protection

  • Mechanism : The trifluoromethyl group enhances the biological activity of the pyridine moiety, improving the efficacy of pesticides.
  • Case Study : Fluazifop-butyl, a derivative containing the trifluoromethylpyridine structure, was one of the first introduced to the market and has paved the way for over 20 new agrochemicals with ISO common names .

Synthesis of New Agrochemicals

The compound serves as a critical raw material in synthesizing novel agrochemical agents. For instance, it has been reported that derivatives like 2-(trifluoromethyl)nicotinic acid are essential in creating compounds such as cyclobutrifluram, which exhibits nematicidal properties .

Pharmaceutical Applications

In the pharmaceutical sector, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid is being explored for its therapeutic potential.

Drug Development

  • Biological Activity : The unique chemical properties imparted by the trifluoromethyl and pyridine groups contribute to various biological activities, including antimicrobial and anti-inflammatory effects.
  • Case Study : Several studies have documented the synthesis and biological evaluation of compounds based on this structure, indicating potential applications in treating bacterial infections and other diseases .

Proteomics Research

The compound is utilized in proteomics research as a biochemical tool, allowing scientists to study protein interactions and functions more effectively .

Comparative Data Table

Application AreaSpecific UseNotable Compounds/Studies
AgrochemicalsCrop protectionFluazifop-butyl, cyclobutrifluram
PharmaceuticalsAntimicrobial agentsVarious derivatives under clinical trials
ProteomicsBiochemical researchUsed in studying protein interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Haloxyfop (CAS: 69806-40-2)
  • Structure: Contains a pyridinyl-oxy-phenoxy propionic acid backbone.
  • Key Differences :
    • Linkage : Oxygen (ether) instead of sulfur (sulfanyl) .
    • Functional Group : Methyl ester (haloxyfop-methyl) vs. carboxylic acid in the target compound .
  • Applications: Herbicide (aryloxyphenoxy propionic acid class) targeting grassy weeds .
  • Toxicity: Haloxyfop-etoxyethyl is banned due to carcinogenicity in animal studies .
Fluazifop
  • Structure : Similar to haloxyfop but with a 5-(trifluoromethyl)-2-pyridinyl group .
  • Key Differences :
    • Lacks the chlorine substituent on the pyridine ring.
  • Applications : Herbicide with broad-spectrum activity .
Fluopyram (CAS: 658066-35-4)
  • Structure : Pyridinyl-ethyl-benzamide with Cl and CF₃ substitutions .
  • Key Differences :
    • Benzamide core instead of nicotinic acid.
    • Ethyl linker instead of sulfanyl bridge.
  • Applications : Broad-spectrum fungicide .

Nicotinic Acid Derivatives

2-Chloro-5-(trifluoromethyl)nicotinic Acid (PubChem CID: 12140227)
  • Structure : Shares the Cl and CF₃ substitutions but lacks the sulfanyl-linked pyridine ring .
  • Key Differences :
    • Single pyridine ring with a carboxylic acid group.
  • Applications : Intermediate in pharmaceutical and agrochemical synthesis .
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetohydrazide (CAS: 338422-76-7)
  • Structure : Same pyridinyl-sulfanyl moiety but linked to acetohydrazide instead of nicotinic acid .
  • Applications : Building block for heterocyclic compounds in medicinal chemistry .

Heterocyclic Derivatives

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic Acid
  • Structure : Imidazole-carboxylic acid core with the same pyridinyl-sulfanyl group .
  • Key Differences :
    • Imidazole ring instead of pyridine in the nicotinic acid moiety.
  • Applications: Potential antimicrobial or enzyme-targeting agent .

Comparative Analysis

Structural and Functional Differences

Feature Target Compound Haloxyfop 2-Chloro-5-(CF₃)nicotinic Acid Fluopyram
Core Structure Nicotinic acid Propionic acid ester Nicotinic acid Benzamide
Linkage Sulfanyl (-S-) Ether (-O-) N/A Ethyl chain
Substituents Cl, CF₃ on pyridine Cl, CF₃ on pyridine Cl, CF₃ on pyridine Cl, CF₃ on pyridine
Bioactivity Likely herbicidal intermediate Herbicide Chemical intermediate Fungicide
Toxicity Not reported Carcinogenic (derivatives banned) Not reported Moderate mammalian toxicity

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances water solubility compared to ester derivatives like haloxyfop-methyl .
  • Lipophilicity : Sulfanyl linkages may increase lipophilicity vs. oxygenated analogs, influencing membrane permeability .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

ReagentSolventTemperatureYieldSource
PiperidineDMF80°C, 12 h72%
Sodium methoxideEthanolReflux, 6 h65%

Basic: How is the compound structurally characterized, and what spectroscopic methods are most effective?

Methodological Answer:
Characterization relies on a combination of:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks. The trifluoromethyl group (CF3CF_3) appears as a singlet near 120 ppm in 19^19F NMR .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 365.02 for C12_{12}H6_6ClF3_3N2_2O2_2S) .
  • X-ray Crystallography: Limited data exists, but analogous compounds show bond angles of ~120° for the pyridine ring .

Q. Table 2: Key Structural Descriptors

ParameterValue/DescriptorSource
Canonical SMILESC1=C(C(=NC=C1C(F)(F)F)Cl)SC2=CC(=CN=C2)C(=O)O
InChIKeyHNNAMOVPWFQJEO-UHFFFAOYSA-N

Basic: What functional groups in the compound influence its reactivity, and how?

Methodological Answer:
The trifluoromethyl (-CF3_3) and chloropyridinyl groups are critical:

  • Electron-Withdrawing Effects: The -CF3_3 group activates the pyridine ring for nucleophilic attack via resonance withdrawal, facilitating SNAr reactions .
  • Steric Effects: The chloro substituent at the 3-position directs regioselectivity during substitution .
  • Sulfanyl Bridge: Enhances stability and modulates solubility in organic solvents .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:
Discrepancies often arise from variations in solvent polarity, temperature, or catalyst loading. To address this:

Systematic Optimization: Use design of experiments (DoE) to test solvent combinations (e.g., DMF vs. THF) and temperatures .

Mechanistic Probes: Monitor intermediates via 19^19F NMR to identify rate-limiting steps .

Computational Modeling: Density functional theory (DFT) predicts transition states to explain selectivity differences .

Example: Yield disparities in piperidine vs. methoxide reactions (Table 1) are attributed to solvent-dependent stabilization of intermediates .

Advanced: What mechanistic pathways underlie nucleophilic substitution reactions involving this compound?

Methodological Answer:
The SNAr mechanism proceeds via:

Formation of a Meisenheimer Complex: Nucleophile attacks the electron-deficient pyridine ring, stabilized by -CF3_3 .

Elimination of Leaving Group: Chloride departure restores aromaticity. Kinetic studies show second-order dependence on nucleophile concentration .

Role of Solvent: Polar solvents accelerate the reaction by stabilizing charged intermediates (e.g., DMF reduces activation energy by 15 kcal/mol vs. toluene) .

Advanced: How can researchers design biological activity studies for this compound, particularly in drug discovery?

Methodological Answer:

Target Identification: Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

In Vitro Assays:

  • Antimicrobial Activity: Use microdilution assays (MIC values) against S. aureus or E. coli .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} quantification .

ADMET Profiling:

  • Lipophilicity: Measure logP via HPLC to assess membrane permeability .
  • Metabolic Stability: Use liver microsomes to predict clearance rates .

Q. Table 3: Preliminary Biological Data for Analogous Compounds

CompoundActivity (IC50_{50})TargetSource
2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile0.85 µMEGFR kinase
5-(Trifluoromethyl)pyridine-3-carboxylic acid1.2 µMVEGFR-2

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